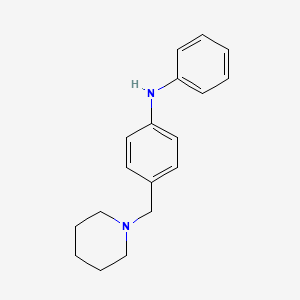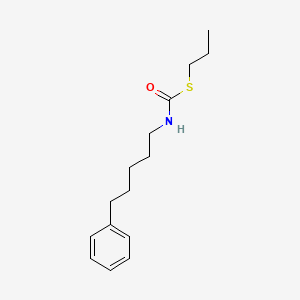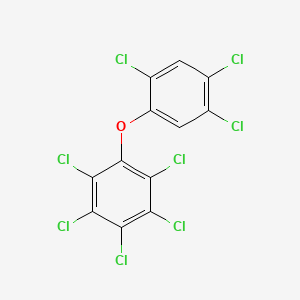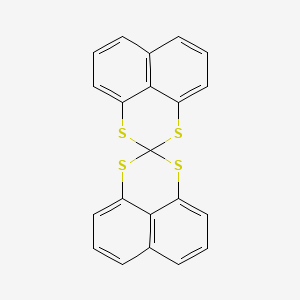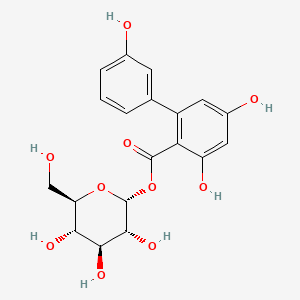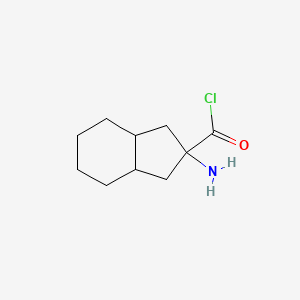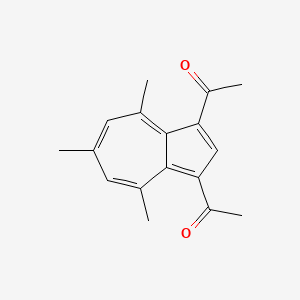
Azulene, 1,3-diacetyl-4,6,8-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azulene, 1,3-diacetyl-4,6,8-trimethyl- is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color. This compound has a molecular formula of C₁₇H₁₈O₂ and a molecular weight of 254.32 g/mol
準備方法
The synthesis of Azulene, 1,3-diacetyl-4,6,8-trimethyl- typically involves the acetylation of 4,6,8-trimethylazulene. One common method includes the reaction of 4,6,8-trimethylazulene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
化学反応の分析
Azulene, 1,3-diacetyl-4,6,8-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azulene derivatives.
科学的研究の応用
Azulene, 1,3-diacetyl-4,6,8-trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex azulene derivatives, which are studied for their unique electronic properties.
Industry: Azulene derivatives are used in the formulation of dyes and pigments due to their vibrant colors.
作用機序
The mechanism of action of Azulene, 1,3-diacetyl-4,6,8-trimethyl- involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase . In anticancer research, azulene derivatives are believed to induce apoptosis in cancer cells through the activation of caspases and the modulation of nuclear receptor response pathways .
類似化合物との比較
Azulene, 1,3-diacetyl-4,6,8-trimethyl- can be compared with other azulene derivatives such as:
4,6,8-Trimethylazulene: This compound is a precursor in the synthesis of 1,3-diacetyl-4,6,8-trimethylazulene and shares similar chemical properties.
Guaiazulene: Known for its anti-inflammatory properties, guaiazulene is used in cosmetic and pharmaceutical formulations.
Chamazulene: Another azulene derivative with notable anti-inflammatory and antioxidant activities.
The uniqueness of Azulene, 1,3-diacetyl-4,6,8-trimethyl- lies in its specific acetylation pattern, which imparts distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
841-71-4 |
|---|---|
分子式 |
C17H18O2 |
分子量 |
254.32 g/mol |
IUPAC名 |
1-(3-acetyl-4,6,8-trimethylazulen-1-yl)ethanone |
InChI |
InChI=1S/C17H18O2/c1-9-6-10(2)16-14(12(4)18)8-15(13(5)19)17(16)11(3)7-9/h6-8H,1-5H3 |
InChIキー |
XXBLTMPMMXJBFB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=CC(=C2C(=C1)C)C(=O)C)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


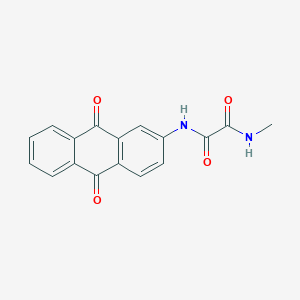

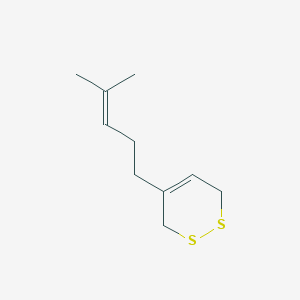
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)

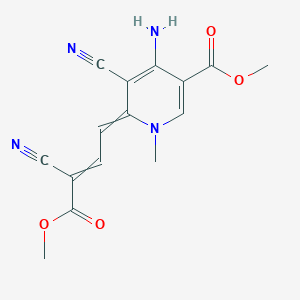

![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
